molecular formula C18H15FN2O2S B2754463 N-(3-fluorophenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide CAS No. 1203057-90-2

N-(3-fluorophenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide

Cat. No.: B2754463
CAS No.: 1203057-90-2
M. Wt: 342.39
InChI Key: UQYIDKTWZCBLGC-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a fluorophenyl group, a methoxyisoquinoline moiety, and a thioacetamide linkage. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide typically involves the following steps:

    Formation of the Thioacetamide Linkage: This can be achieved by reacting 3-fluoroaniline with chloroacetyl chloride to form N-(3-fluorophenyl)-2-chloroacetamide.

    Introduction of the Methoxyisoquinoline Moiety: The chloroacetamide intermediate is then reacted with 5-methoxyisoquinoline-1-thiol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The fluorophenyl and methoxyisoquinoline groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(3-fluorophenyl)-2-((5-hydroxyisoquinolin-1-yl)thio)acetamide: Similar structure but with a hydroxy group instead of methoxy.

Uniqueness

N-(3-fluorophenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is unique due to the presence of both the fluorophenyl and methoxyisoquinoline moieties, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(5-methoxyisoquinolin-1-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-23-16-7-3-6-15-14(16)8-9-20-18(15)24-11-17(22)21-13-5-2-4-12(19)10-13/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYIDKTWZCBLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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